7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine
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Overview
Description
7-(Trifluoromethyl)bicyclo[410]heptan-2-amine is a unique bicyclic amine compound characterized by the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine typically involves the cycloisomerization of 1,6-enynes catalyzed by transition metals such as platinum (II) and gold (I) . The reaction conditions often include the use of specific ligands and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of transition metal-catalyzed cycloisomerization can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Bicyclo[4.1.0]heptane derivatives: These compounds share a similar bicyclic structure but differ in the substituents attached to the ring.
Trifluoromethyl-substituted amines: These compounds have a trifluoromethyl group but may differ in the overall structure and functional groups.
Uniqueness: 7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine is unique due to the combination of its bicyclic structure and the presence of a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1251923-74-6 |
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Molecular Formula |
C8H12F3N |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
7-(trifluoromethyl)bicyclo[4.1.0]heptan-2-amine |
InChI |
InChI=1S/C8H12F3N/c9-8(10,11)7-4-2-1-3-5(12)6(4)7/h4-7H,1-3,12H2 |
InChI Key |
HWXIQMIRMUVWTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2C(F)(F)F)C(C1)N |
Origin of Product |
United States |
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